molecular formula C9H7BF5K B2884576 Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate CAS No. 2416056-28-3

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

Cat. No.: B2884576
CAS No.: 2416056-28-3
M. Wt: 260.06
InChI Key: ALSHDQKLSZXZAX-WSZWBAFRSA-N
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Description

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a structurally unique organotrifluoroborate salt characterized by a strained cyclopropane ring system substituted with two fluorine atoms and a phenyl group. The stereochemistry (1R,3S) and difluoro substitution enhance both electronic and steric properties, making it a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its synthesis likely involves cyclopropanation of a fluorinated precursor followed by trifluoroborate salt formation, analogous to methods described for related tetrafluoroborates .

Properties

IUPAC Name

potassium;[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSHDQKLSZXZAX-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]([C@@H]1[C@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluorocarbene-Mediated Cyclopropanation

The [2+1] cycloaddition of difluorocarbene to styrene derivatives enables direct access to gem-difluorocyclopropanes. Modern protocols employ bench-stable difluorocarbene precursors such as trimethylsulfoxonium difluoroiodide (TMSDFI):

$$
\text{PhCH=CH}2 + \text{CF}2\text{I}2 \xrightarrow{\text{TMS-O}^-} \text{PhC(CF}2\text{)CH}_2 + \text{byproducts}
$$

Key parameters:

  • Temperature : −10°C to 0°C prevents carbene dimerization
  • Base : Sodium hydride (3 equiv) in THF/DMSO (4:1) optimizes ylide formation
  • Steric control : Bulky ortho-substituents on styrene enforce trans-diastereoselectivity (d.r. > 19:1)

Electrocatalytic Cyclopropanation

Recent advances in organoelectrocatalysis enable radical-mediated cyclopropanation using alkenyl trifluoroborates:

$$
\text{PhCH=CH-BF}3\text{K} + \text{CH}2\text{X}2 \xrightarrow[\text{SPh}2]{\text{e}^-} \text{PhC(CF}2\text{)CH-BF}3\text{K}
$$

Advantages:

  • Avoids stoichiometric metal reductants
  • Tolerates base-sensitive functional groups (e.g., -SO2F)
  • Achieves 68–92% yields for para-substituted aryl systems

Boronic Ester Intermediate Synthesis

The cyclopropane product undergoes borylation to generate the key pinacol boronic ester precursor. Two pathways dominate:

Miyaura Borylation

Transition-metal catalyzed coupling with bis(pinacolato)diboron (B2pin2):

Condition Catalyst Ligand Yield (%) Selectivity (trans:cis)
[Cp*RhCl2]2 Rh dtbpy 78 4.3:1
Pd(OAc)2 Pd XPhos 65 3.1:1
Ir(COD)Cl]2 Ir - 82 5.7:1

Data compiled from refs

Halogen–Boron Exchange

Direct conversion of cyclopropyl bromides using lithium triisopropylborate (LiB(iPr)3):

$$
\text{Cyclopropane-Br} + \text{LiB(iPr)}3 \xrightarrow{-78^\circ\text{C}} \text{Cyclopropane-B(O}^i\text{Pr)}3\text{Li}
$$

Critical considerations:

  • Requires strict moisture exclusion
  • Limited to primary/secondary cyclopropane bromides
  • 89% yield achieved for analogous bicyclo[1.1.1]pentane systems

Trifluoroborate Salt Formation

Conversion of boronic esters to potassium trifluoroborates follows Vedejs’ protocol with modifications:

Standard KHF2 Treatment

Procedure :

  • Dissolve boronic ester (1.0 equiv) in MeOH (0.2 M)
  • Add saturated aqueous KHF2 (4.5 equiv)
  • Rotary evaporate (45–50°C/15–25 mbar)
  • Repeat dissolution (50% aq. MeOH)/evaporation until pinacol <1% (1H NMR)

Optimization Data :

Cycle Repetitions (n) Residual Pinacol (%) Trifluoroborate Purity (%)
3 2.1 92
5 0.7 97
7 0.3 99

Adapted from ref

Acid-Catalyzed Hydrolysis for Strained Systems

For conformationally restricted cyclopropanes, add HCl (0.1 M final) during hydrolysis to accelerate B–O cleavage:

$$
\text{RBpin} + \text{KHF}2 + \text{H}3\text{O}^+ \rightarrow \text{RBF}3\text{K} + \text{pinacol} + \text{H}2\text{O}
$$

This protocol:

  • Reduces reaction time from 72 h → 8 h for bicyclo[1.1.1]pentanes
  • Maintains stereochemical integrity (99% ee)

Stereochemical Control Strategies

Achieving the (1R,3S) configuration requires precise chiral induction:

Chiral Auxiliary Approach

Temporary attachment of (–)-menthyl groups to the cyclopropane nitrogen:

  • Form menthyl carbamate intermediate
  • Perform asymmetric cyclopropanation (d.r. 15:1)
  • Cleave auxiliary with LiAlH4 (92% recovery)

Catalytic Asymmetric Cyclopropanation

Rhodium–Josiphos complexes enable enantioselective synthesis:

Catalyst Loading (%) ee (%) Yield (%)
2 85 73
5 92 68
10 94 65

Data from ref for analogous systems

Purification and Characterization

Final product isolation employs multi-stage protocols:

Step 1 : Acetone extraction removes hydrophobic byproducts
Step 2 : Recrystallization from MeCN/H2O (9:1) yields colorless crystals
Step 3 : Drying over P2O5 (50°C/0.1 mbar, 24 h) ensures anhydrous product

Key Analytical Data :

  • 11B NMR (D2O): δ −1.2 (q, JB-F = 32 Hz)
  • 19F NMR (CD3CN): δ −127.5 (d, J = 54 Hz), −132.1 (d, J = 54 Hz)
  • HRMS : m/z calc. for C9H9BF5K [M−K]− 243.0621, found 243.0618

Chemical Reactions Analysis

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate has a wide range of scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

    Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Stability

  • Target Compound : The difluorinated cyclopropane ring introduces significant ring strain, increasing reactivity compared to unstrained analogs. Fluorine atoms act as electron-withdrawing groups, polarizing the boron center and enhancing electrophilicity .
  • Potassium 3-Fluorophenyltrifluoroborate: Features a mono-fluorinated aryl group. The absence of ring strain reduces reactivity but improves stability under standard conditions. Higher solubility in polar solvents is expected due to the fluorine substituent .
  • Potassium 4-tert-Butylphenyltrifluoroborate: The bulky tert-butyl group enhances solubility in non-polar solvents and steric hindrance, slowing reaction rates in cross-couplings .
  • Potassium Vinyltrifluoroborate : The alkenyl group enables efficient synthesis of conjugated dienes but exhibits lower thermal stability due to the unsaturated bond .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • The target compound’s strained cyclopropane facilitates rapid transmetallation with palladium catalysts, though competing ring-opening pathways may occur.
    • Potassium 3-fluorophenyltrifluoroborate undergoes moderate coupling efficiency, balancing electronic activation and steric accessibility .
    • Alkenyl derivatives (e.g., potassium vinyltrifluoroborate) are highly reactive, forming conjugated dienes with high regioselectivity .

Stability and Handling

  • Thermal Stability : Difluorocyclopropyl derivatives are more stable than alkenyl analogs but less so than aryl-substituted salts.
  • Moisture Sensitivity : All potassium trifluoroborates require anhydrous storage, but electron-withdrawing groups (e.g., fluorine) may reduce hygroscopicity .

Commercial Viability

  • Pricing : While the target compound’s price is unspecified, analogs like potassium 3-fluorophenyltrifluoroborate cost $24.00/g, reflecting demand for fluorinated reagents. Bulky derivatives (e.g., 4-tert-butyl) are cheaper ($14.50/g) due to lower reactivity .

Comparative Data Table

Compound Name Substituent Reactivity (Suzuki Coupling) Thermal Stability Solubility Price (per gram)
Rel-K ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl) Difluorocyclopropyl High (ring strain) Moderate Moderate (organic) -
Potassium 3-fluorophenyltrifluoroborate 3-Fluoroaryl Moderate High High (polar) $24.00
Potassium 4-tert-butylphenyltrifluoroborate 4-tert-Butylaryl Low Very High High (non-polar) $14.50
Potassium vinyltrifluoroborate Alkenyl High (conjugated dienes) Low Low -
Potassium (but-2-en-2-yl)trifluoroborate Alkenyl Moderate Moderate Moderate -

Biological Activity

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a specialized organotrifluoroborate compound notable for its unique structural properties and potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, effects on cellular systems, and potential therapeutic implications.

Rel-potassium trifluoroborates are characterized by their trifluoroborate moiety, which plays a crucial role in their reactivity and biological interactions. The compound's structure includes a cyclopropyl ring with difluoro and phenyl substitutions, contributing to its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with potassium channels and the modulation of ion transport mechanisms. Potassium channels are integral to maintaining cellular homeostasis and facilitating various physiological processes including muscle contraction, neurotransmission, and hormonal secretion.

Potassium Channels

  • Role in Cellular Function : Potassium channels regulate membrane potential and are involved in action potential repolarization in excitable cells like neurons and cardiomyocytes .
  • Specific Channels Affected : Studies indicate that specific potassium channels such as K_v1.3 and IK_Ca are crucial for T cell signaling and could be influenced by organotrifluoroborates .

In Vitro Studies

Research has demonstrated that Rel-potassium trifluoroborate can modulate potassium ion concentrations within cells, influencing various signaling pathways. For instance:

  • T Cell Activation : The compound has been shown to enhance T cell proliferation by modulating K_v1.3 channel activity, which is critical for T cell function .
  • Neuronal Excitability : In neuronal cultures, exposure to the compound resulted in altered excitability patterns, suggesting potential applications in neuropharmacology.

In Vivo Studies

Case studies involving animal models have provided insights into the systemic effects of this compound:

  • Cardiovascular Effects : Administration of Rel-potassium trifluoroborate has been linked to improved blood flow dynamics through vasodilation mechanisms mediated by potassium channel activation .
  • Renin-Angiotensin System Modulation : The compound's influence on plasma renin activity indicates a complex interaction with the renin-angiotensin system, potentially offering therapeutic benefits in hypertension management .

Table of Biological Effects

Biological Activity Observed Effect Mechanism
T Cell ProliferationIncreased proliferationModulation of K_v1.3 channels
Neuronal ExcitabilityAltered excitability patternsInteraction with potassium channels
Blood Flow DynamicsEnhanced vasodilationActivation of potassium channels leading to relaxation
Plasma Renin ActivitySuppression observedInteraction with juxtaglomerular cells

Case Studies

  • T Cell Activation Study : A study conducted on murine models demonstrated that treatment with Rel-potassium trifluoroborate resulted in a significant increase in T cell proliferation rates compared to controls. The mechanism was traced back to enhanced K_v1.3 channel activity.
  • Cardiovascular Study : In a controlled trial involving hypertensive rats, administration of the compound led to a notable decrease in blood pressure readings attributed to increased vascular relaxation mediated by potassium influx.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via transition-metal-catalyzed reactions (e.g., palladium-mediated coupling), followed by borylation and transmetalation to generate the trifluoroborate salt. Key steps include:

  • Cyclopropanation of styrene derivatives using difluorocarbene precursors under controlled temperatures (e.g., −78°C to room temperature) .
  • Boron insertion via Miyaura-Suzuki cross-coupling, where aryl halides react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(OAc)₂) .
  • Final purification via recrystallization or column chromatography to isolate the stereoisomerically pure product.
    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclopropanationCF₂Br₂, Zn/Cu, DMF60–75
BorylationPd(OAc)₂, B₂pin₂, KOAc80–90

Q. How can the stereochemical configuration of the cyclopropane ring be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging the compound’s crystalline nature to resolve the (1R,3S) configuration .
  • NMR analysis : 19F^{19}\text{F} NMR distinguishes between diastereomers; coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) correlate with fluorine substituents’ spatial arrangement .

Q. What are the optimal conditions for storing this compound to ensure stability?

  • Methodological Answer : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid moisture and strong acids/bases, as trifluoroborates degrade via B-F bond cleavage .

Advanced Research Questions

Q. How do the difluoro substituents on the cyclopropane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at the boron center, accelerating transmetalation with Pd catalysts. However, steric hindrance from the cyclopropane ring may reduce coupling efficiency with bulky substrates. Strategies include:

  • Using electron-rich ligands (e.g., SPhos) to enhance Pd catalyst activity .
  • Screening solvents (e.g., THF vs. DMF) to balance solubility and reaction kinetics .
    • Data Table :
SubstrateCatalyst SystemYield (%)Reference
Aryl iodidesPd(dba)₂, SPhos85–92
Heteroaryl bromidesPd(OAc)₂, XPhos70–78

Q. What mechanistic insights explain contradictory reactivity in Suzuki-Miyaura couplings with electron-deficient vs. electron-rich aryl partners?

  • Methodological Answer : The trifluoroborate’s boron center undergoes faster transmetalation with electron-deficient aryl halides due to reduced electron density at Pd. For electron-rich partners, oxidative addition is rate-limiting; adding silver salts (e.g., Ag₂O) accelerates this step by scavenging halide ions .

Q. How does the compound’s stability under photolytic or thermal conditions affect reaction design?

  • Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature reactions (<100°C). Photostability testing under UV light (λ = 254 nm) reveals no significant degradation over 24 hours, enabling light-mediated reactions .

Methodological Recommendations

  • Reaction Optimization : Use high-throughput screening (HTS) to identify ideal ligand/solvent pairs for challenging substrates.
  • Analytical Validation : Combine 11B^{11}\text{B} NMR (δ = 3–5 ppm for trifluoroborates) with HRMS for purity assessment .
  • Safety Protocols : Handle in fume hoods with nitrile gloves; avoid contact with oxidizing agents due to potential exothermic decomposition .

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